molecular formula C16H20N2O6 B3931096 2-[(2-Acetamido-3-phenylpropanoyl)amino]pentanedioic acid

2-[(2-Acetamido-3-phenylpropanoyl)amino]pentanedioic acid

Cat. No.: B3931096
M. Wt: 336.34 g/mol
InChI Key: ALKFYDQGZGCQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Acetamido-3-phenylpropanoyl)amino]pentanedioic acid is a complex organic compound with significant relevance in various scientific fields It is characterized by its intricate structure, which includes an acetamido group, a phenylpropanoyl group, and a pentanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Acetamido-3-phenylpropanoyl)amino]pentanedioic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acylation of an amino acid derivative with an acetamido-phenylpropanoyl chloride, followed by subsequent coupling reactions to introduce the pentanedioic acid moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the acylation and coupling steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as crystallization or chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Acetamido-3-phenylpropanoyl)amino]pentanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, amines, and substituted phenylpropanoyl derivatives .

Scientific Research Applications

2-[(2-Acetamido-3-phenylpropanoyl)amino]pentanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(2-Acetamido-3-phenylpropanoyl)amino]pentanedioic acid exerts its effects involves its interaction with specific molecular targets. The acetamido and phenylpropanoyl groups can interact with enzymes or receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes such as signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Acetamido-3-phenylpropanoyl)amino]pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenylpropanoyl group, in particular, provides unique interactions with molecular targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[(2-acetamido-3-phenylpropanoyl)amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6/c1-10(19)17-13(9-11-5-3-2-4-6-11)15(22)18-12(16(23)24)7-8-14(20)21/h2-6,12-13H,7-9H2,1H3,(H,17,19)(H,18,22)(H,20,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKFYDQGZGCQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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